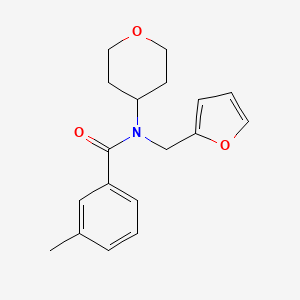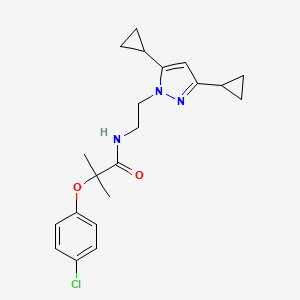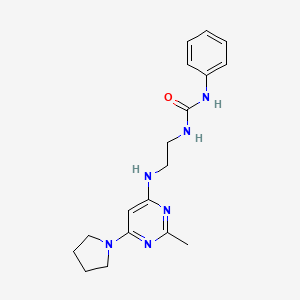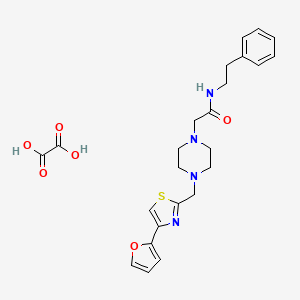
5-Ethoxy-1,2,3-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Ethoxy-1,2,3-thiadiazole” is a chemical compound that belongs to the class of thiadiazoles . Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . The 1,2,3-thiadiazole moiety is a significant and prominent position among privileged heterocyclic templates in the field of medicine, pharmacology, and pharmaceutics due to its broad spectrum of biological activities .
Synthesis Analysis
The synthesis of thiadiazoles involves various chemical reactions. For instance, one method involves the reaction of chlorinated ketones with tosylhydrazine, which forms an intermediate. This intermediate then cyclizes with a sulfur reagent in the presence of a basic medium to yield disubstituted 1,2,3-thiadiazoles . Another method involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Molecular Structure Analysis
The molecular structure of 5-Ethoxy-1,2,3-thiadiazole is characterized by a five-membered ring structure that includes two nitrogen atoms, one sulfur atom, and two carbon atoms . The two most common variants of this compound are 1,3,4-thiadiazole and 1,2,5-thiadiazole, differentiated by the positioning of the nitrogen atoms within the ring structure .
Chemical Reactions Analysis
Thiadiazoles demonstrate various unique chemical properties, contributing to their utility in diverse applications. One of their prominent characteristics is their ability to participate in a variety of chemical reactions, making them a versatile tool in organic synthesis. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .
Physical And Chemical Properties Analysis
The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry. In general, they are solid at room temperature, have low melting points, and are relatively stable under normal conditions . For 5-Ethoxy-1,2,3-thiadiazole, it has a molecular formula of C4H6N2OS and an average mass of 130.168 Da .
Applications De Recherche Scientifique
Crop Protection Agents
5-Ethoxy-1,2,3-thiadiazole: is noted for its unique molecular structure and chemical reactivity, making it a valuable building block in the development of advanced crop protection agents. It can be incorporated into the synthesis of pesticides, herbicides, or fungicides to enhance potency, selectivity, and environmental compatibility .
Pharmacological Scaffold
The thiadiazole core, which includes derivatives like 5-Ethoxy-1,2,3-thiadiazole , is found in a wide range of drugs with analgesic, anti-inflammatory, antineoplastic, antiepileptic, anti-bacterial, antitubercular, and antiviral properties. These derivatives are considered pharmacologically relevant scaffolds due to their broad and potent activity .
Mécanisme D'action
Target of Action
5-Ethoxy-1,2,3-thiadiazole, also known as Etridiazole , is primarily used as a fungicide. Its primary targets are soil-borne infections, particularly Phytophthora and Pythium species . These organisms are responsible for a variety of plant diseases and can significantly affect agricultural yield.
Mode of Action
The compound interacts with its targets by disrupting the integrity of the fungal cell membrane . Specifically, Etridiazole causes the hydrolysis of cell membrane phospholipids into free fatty acids and lysophosphatides . This leads to the lysis of the fungal cell membranes, thereby inhibiting the growth of the fungi .
Biochemical Pathways
It is known that the compound’s action leads to the disruption of the fungal cell membrane, which is a crucial component of the fungal cell’s survival and proliferation . This disruption likely affects multiple biochemical pathways within the fungal cell, leading to its death.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Ethoxy-1,2,3-thiadiazole is limited. It is known that the compound is moderately soluble in water and miscible with many organic solvents This suggests that it may have good bioavailability in the environment where it is applied
Result of Action
The primary result of the action of 5-Ethoxy-1,2,3-thiadiazole is the inhibition of fungal growth. By disrupting the integrity of the fungal cell membrane, the compound prevents the fungi from proliferating and causing disease . This makes it an effective fungicide, particularly against Phytophthora and Pythium species .
Action Environment
It may be more persistent in water depending on local conditions . This suggests that environmental factors such as soil composition and moisture levels could influence the compound’s action, efficacy, and stability. Furthermore, Etridiazole is known to degrade upon continuous exposure to sunlight , indicating that light conditions may also play a role in its effectiveness.
Safety and Hazards
When handling 5-Ethoxy-1,2,3-thiadiazole, it’s recommended to do so in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes . It’s also important to avoid the formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam .
Orientations Futures
Propriétés
IUPAC Name |
5-ethoxythiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-2-7-4-3-5-6-8-4/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAPXEVDMBJCQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=NS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethoxy-1,2,3-thiadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![12-Bromo-7-(pyridin-3-yl)-4-(thiophen-2-yl)-8-oxa-5,6-diazatricyclo[7.4.0.0^{2,6}]trideca-1(9),4,10,12-tetraene](/img/structure/B2987846.png)

![5-[(2-chloroanilino)methylene]-4-(4-fluorophenyl)-1-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2987849.png)



![3-(2,3-dihydroxypropyl)-1-methyl-8-(p-tolyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2987853.png)


![2-[9-(2-methoxy-5-methylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2987861.png)
